Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate
CAS No.:
Cat. No.: VC16743662
Molecular Formula: C13H12N2O2S
Molecular Weight: 260.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O2S |
|---|---|
| Molecular Weight | 260.31 g/mol |
| IUPAC Name | methyl 4-(pyrimidin-4-ylsulfanylmethyl)benzoate |
| Standard InChI | InChI=1S/C13H12N2O2S/c1-17-13(16)11-4-2-10(3-5-11)8-18-12-6-7-14-9-15-12/h2-7,9H,8H2,1H3 |
| Standard InChI Key | QPQNYVPJKBQKPR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CSC2=NC=NC=C2 |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate features a planar benzoate group linked to a pyrimidine heterocycle via a thioether (-S-CH₂-) spacer. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, contributes to electron-deficient characteristics that facilitate π-π stacking interactions with biological targets . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₂S |
| Molecular Weight | 260.31 g/mol |
| IUPAC Name | Methyl 4-(pyrimidin-4-ylsulfanylmethyl)benzoate |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CSC2=NC=NC=C2 |
| Topological Polar Surface Area | 87.5 Ų |
The compound’s solubility profile is influenced by its polar functional groups, with moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). X-ray crystallographic studies of analogous compounds, such as 4-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)benzoic acid, reveal that carboxylate groups often adopt coplanar orientations with aromatic rings, a feature that may enhance binding affinity in biological systems .
Synthesis and Reaction Pathways
The synthesis of methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate typically proceeds via a multi-step protocol involving nucleophilic substitution and esterification reactions. A representative route includes:
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Thiolation of Pyrimidine: Pyrimidin-4-thiol is generated by treating 4-chloropyrimidine with thiourea under basic conditions.
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Alkylation with Methyl 4-(Bromomethyl)benzoate: The thiolate ion reacts with methyl 4-(bromomethyl)benzoate in DMF at 60–80°C, yielding the thioether product.
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Purification: Chromatographic techniques isolate the target compound with >95% purity.
Critical parameters such as reaction temperature, solvent polarity, and base strength (e.g., potassium carbonate) are optimized to achieve yields exceeding 70%. Comparative analysis with structurally related compounds, such as methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate (C₁₄H₂₀N₂O₂), underscores the role of sulfur in enhancing nucleophilic reactivity compared to nitrogen-based linkers .
Mechanistic Insights and Biological Activity
The pyrimidine ring’s electron-deficient nature enables methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate to act as a competitive inhibitor for adenosine triphosphate (ATP)-binding sites in kinases. Molecular docking simulations suggest that the thioether bridge adopts a conformation that positions the benzoate group for hydrogen bonding with lysine residues in the active site . Preliminary in vitro studies demonstrate moderate activity against tyrosine kinases (IC₅₀ = 12–18 μM), with selectivity profiles superior to imatinib derivatives .
Applications in Drug Discovery and Material Science
Medicinal Chemistry
This compound serves as a precursor for prodrugs targeting infectious diseases. For instance, esterase-mediated hydrolysis of the methyl ester releases 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoic acid, which exhibits antimicrobial activity against Gram-positive bacteria (MIC = 8–16 μg/mL) .
Materials Science
The conjugated π-system and sulfur atom facilitate applications in organic semiconductors. Thin-film transistors fabricated from derivatives show hole mobility values of 0.02–0.05 cm²/V·s, comparable to thiophene-based polymers .
Comparative Analysis with Structural Analogues
The substitution pattern on the pyrimidine ring significantly impacts biological activity. For example, replacing the sulfur atom with an oxygen (as in methyl 4-(pyrimidin-2-yloxy)benzoate) reduces kinase inhibition potency by 3–5 fold, highlighting sulfur’s critical role in target engagement . Similarly, piperazine-containing analogues like methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate exhibit improved solubility but diminished metabolic stability .
Future Research Directions
Ongoing investigations focus on optimizing the compound’s pharmacokinetic properties through structural modifications, such as fluorination of the benzoate ring to enhance blood-brain barrier penetration. Additionally, computational studies aim to identify novel targets within the proteome, leveraging machine learning models trained on kinase inhibition datasets .
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